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Compound of Interest

Compound Name: ABTS

Cat. No.: B1221041 Get Quote

For researchers, scientists, and drug development professionals, the accurate measurement of

antioxidant capacity is crucial. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

(ABTS) assay is a widely adopted method for this purpose. However, introducing a new sample

matrix requires a thorough validation to ensure the reliability of the results. This guide provides

a comprehensive overview of the validation process for the ABTS assay in a new sample

matrix, alongside a comparison with alternative antioxidant capacity assays.

Method Validation: Ensuring Assay Performance
The validation of an analytical method demonstrates its suitability for the intended purpose.

Key validation parameters, as outlined by the International Council for Harmonisation (ICH)

guidelines, include specificity, linearity, accuracy, precision, and robustness. When applying the

ABTS assay to a new sample matrix, it is crucial to assess the potential for matrix interference,

which can arise from components in the sample that interfere with the assay's chemical

reaction, leading to inaccurate results.

Key Validation Parameters for the ABTS Assay
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Validation Parameter
Acceptance Criteria
(Typical)

Purpose

Specificity
No significant interference from

matrix components.

To ensure the assay measures

only the antioxidant capacity of

the analyte.

**Linearity (R²) ** ≥ 0.99

To demonstrate a proportional

relationship between

antioxidant concentration and

assay response over a defined

range.

Accuracy (% Recovery) 80-120%

To determine the closeness of

the measured value to the true

value.

Precision (%RSD)

Repeatability (intra-assay): ≤

15% Intermediate Precision

(inter-assay): ≤ 20%

To assess the degree of

scatter between a series of

measurements.

Robustness

No significant change in

results with minor variations in

method parameters (e.g.,

temperature, incubation time).

To evaluate the method's

capacity to remain unaffected

by small, deliberate variations

in experimental conditions.

Experimental Protocols
ABTS Assay Protocol
The ABTS assay is based on the ability of antioxidants to scavenge the stable ABTS radical

cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured spectrophotometrically.

Materials:

ABTS diammonium salt

Potassium persulfate

Phosphate-buffered saline (PBS) or other suitable buffer
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Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or other appropriate

antioxidant standard

Sample extracts

Procedure:

Preparation of ABTS Radical Cation (ABTS•+) Solution:

Prepare a 7 mM aqueous solution of ABTS.

Prepare a 2.45 mM aqueous solution of potassium persulfate.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours. This forms the ABTS•+ stock solution.

Preparation of Working Solution:

Dilute the ABTS•+ stock solution with PBS or another appropriate buffer to an absorbance

of 0.70 ± 0.02 at 734 nm.

Standard Curve Preparation:

Prepare a series of standard solutions of Trolox (or another suitable standard) of known

concentrations.

Assay:

Add a small volume of the standard or sample to a defined volume of the ABTS•+ working

solution.

Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature in the dark.

Measure the absorbance at 734 nm.

Calculation:

Calculate the percentage of inhibition of the ABTS•+ radical.
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Plot a standard curve of percentage inhibition versus Trolox concentration.

Determine the antioxidant capacity of the sample from the standard curve, typically

expressed as Trolox Equivalents (TE).

Validation Experiments for a New Sample Matrix
1. Specificity (Matrix Effect Evaluation):

Spike and Recovery:

Prepare two sets of samples: one with a known amount of antioxidant standard "spiked"

into the sample matrix, and a control spike in the standard diluent.[1]

Analyze both sets using the ABTS assay.

Calculate the percentage recovery of the spiked standard in the sample matrix. An

acceptable recovery is typically between 80-120%.[2]

Dilution Linearity:

Serially dilute the sample matrix.

Analyze the dilutions using the ABTS assay.

The antioxidant capacity should be proportional to the dilution factor. Deviations from

linearity may indicate the presence of interfering substances.[1][2]

2. Linearity:

Prepare a series of at least five concentrations of a reference antioxidant standard.

Analyze each concentration in triplicate.

Plot the absorbance or percentage inhibition against the concentration and determine the

coefficient of determination (R²).

3. Accuracy:
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Perform spike and recovery experiments at three different concentration levels (low, medium,

and high) within the linear range.

Calculate the percentage recovery for each level.

4. Precision:

Repeatability (Intra-assay precision): Analyze at least three replicates of the same sample at

three different concentrations on the same day.

Intermediate Precision (Inter-assay precision): Analyze the same samples on different days

with different analysts or equipment.

Calculate the relative standard deviation (%RSD) for each set of measurements.

Comparison with Alternative Antioxidant Assays
The ABTS assay is one of several methods available to measure antioxidant capacity. The

most common alternatives are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric

Reducing Antioxidant Power) assays.

Comparison of Antioxidant Capacity Assays
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Feature ABTS Assay DPPH Assay FRAP Assay

Principle

Scavenging of the

pre-formed ABTS

radical cation

(ABTS•+).

Scavenging of the

stable DPPH radical.

Reduction of a ferric-

tripyridyltriazine (Fe³⁺-

TPZ) complex to its

ferrous (Fe²⁺) form.

Wavelength ~734 nm ~517 nm ~593 nm

Reaction Time
Typically rapid

(minutes)

Slower, may require

longer incubation

times

Rapid (minutes)

Applicability
Hydrophilic and

lipophilic antioxidants

Primarily lipophilic

antioxidants

Measures total

reducing power

Interferences

Can be affected by

colored compounds

and turbidity.

Can be affected by

compounds that

absorb at 517 nm.

Not affected by

colored compounds

that do not absorb at

593 nm.

pH Sensitivity

Can be performed

over a range of pH

values.

Sensitive to pH.
Performed at acidic

pH (3.6).

A comparative study of these three assays on mycelia of three mushroom species found that

the DPPH method was preferred for its rapid execution and high reproducibility.[3] Another

study on guava fruit extracts found that the ABTS, DPPH, and FRAP assays gave comparable

results, with the FRAP assay showing high reproducibility and a strong correlation with both

ascorbic acid and total phenolics.[4]

Visualizing the Workflow and Pathway
To aid in understanding the validation process and the underlying chemical reaction of the

ABTS assay, the following diagrams are provided.
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Assay Preparation
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Sample Analysis
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Mix Sample/Standard with ABTS•+

Specificity (Spike/Recovery, Dilution Linearity)

Prepare Sample from New Matrix

Linearity

Prepare Standard Curve (e.g., Trolox)

Accuracy Precision (Intra- & Inter-assay) Robustness

Calculate Antioxidant Capacity

Incubate and Measure Absorbance

Click to download full resolution via product page

Caption: Workflow for validating and running the ABTS assay with a new sample matrix.

Caption: The ABTS radical scavenging signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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